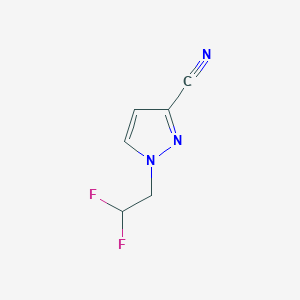

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile

Description

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with a carbonitrile group at position 3 and a 2,2-difluoroethyl group at position 1. Its molecular formula is C₇H₇F₂N₃, with a molecular weight of 171.15 g/mol .

Propriétés

Formule moléculaire |

C6H5F2N3 |

|---|---|

Poids moléculaire |

157.12 g/mol |

Nom IUPAC |

1-(2,2-difluoroethyl)pyrazole-3-carbonitrile |

InChI |

InChI=1S/C6H5F2N3/c7-6(8)4-11-2-1-5(3-9)10-11/h1-2,6H,4H2 |

Clé InChI |

VFDXINQYLMGHFR-UHFFFAOYSA-N |

SMILES canonique |

C1=CN(N=C1C#N)CC(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Key Steps:

-

Acidification of Sodium Enolate : Alkyl difluoroacetoacetate undergoes acidification using carbon dioxide gas or dry ice in water, forming a sodium bicarbonate precipitate. This step achieves a pH of 5–7 and yields purified alkyl difluoroacetoacetate (75–80% yield).

-

Coupling with Trialkyl Orthoformate : The purified intermediate reacts with trialkyl orthoformate in acetyl anhydride, forming an alkoxymethylene intermediate.

-

Ring-Closing Reaction : The critical pyrazole ring formation occurs in a two-phase system (toluene/water) using methylhydrazine and a weak base (e.g., sodium carbonate) at -10°C to 0°C. The nitrile group is introduced via substitution or cyanation in subsequent steps.

Optimization Insights:

-

Temperature Control : Maintaining sub-zero temperatures during ring closure minimizes side reactions.

-

Solvent Selection : Toluene or xylene enhances phase separation and product purity.

-

Base Choice : Sodium bicarbonate improves yield compared to stronger bases, which may hydrolyze sensitive groups.

Halogenation-Assisted Cyclization with Disulfides

A patent describing the synthesis of Ethiprole, a structurally related phenylpyrazole insecticide, provides a framework for introducing ethylsulfanyl and nitrile groups. Adapting this method involves:

Reaction Pathway:

-

Disulfide Halogenation : Diethyl disulfide reacts with sulfuryl chloride () under inert atmosphere to generate ethylsulfenyl chloride.

-

Nucleophilic Substitution : The sulfenyl chloride intermediate reacts with a preformed aminopyrazole precursor. For 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile, the aminopyrazole would bear a difluoroethyl group at N1 and a nitrile at C3.

-

Cyanation : A copper-mediated cyanation step introduces the nitrile group, often using trimethylsilyl cyanide (TMSCN) or malononitrile as cyanide sources.

Critical Parameters:

-

Inert Atmosphere : Nitrogen or argon prevents oxidation of sulfur intermediates.

-

Reaction Time : Completion within 1 minute minimizes decomposition of reactive intermediates.

-

Solvent Compatibility : Dichloromethane or ethylene chloride avoids side reactions with polar aprotic solvents.

Direct Cyano-Trifluoromethylation of Pyrazole Precursors

A recent academic study demonstrates a one-pot strategy for dual functionalization of pyrazoles with trifluoromethyl and cyano groups. While optimized for 5-trifluoromethyl pyrazole-3-carbonitriles, the method is adaptable to difluoroethyl analogs.

Procedure:

-

Substrate Preparation : 1,1-Dicyanoalkene derivatives serve as starting materials.

-

Trifluoromethylation-Cyclization : Treatment with trifluorodiazoethane () and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) induces cyclization, forming the pyrazole core.

-

Cyanide Quenching : Post-reaction treatment with sodium hypochlorite () neutralizes excess cyanide byproducts.

Advantages:

-

Atom Economy : Simultaneous introduction of difluoroethyl and nitrile groups reduces step count.

-

Scalability : The aqueous workup and use of stock solutions facilitate large-scale production.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Temperature Range | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|---|

| Two-Phase Cyclization | Methylhydrazine, NaHCO₃ | -10°C to 0°C | 70–80 | 99.9 | Multi-step, sensitive to pH |

| Halogenation | SO₂Cl₂, Diethyl disulfide | RT to 50°C | 65–75 | 95 | Requires inert atmosphere |

| Dual Functionalization | CF₃CHN₂, TMEDA | RT | 80–85 | 98 | Limited substrate scope |

Mechanistic Insights and Side Reactions

Ring-Closing Reactions:

Pyrazole formation typically proceeds via [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl intermediates. The difluoroethyl group’s electron-withdrawing nature stabilizes transition states, enhancing regioselectivity.

Common Side Reactions:

-

Over-Cyanation : Excess cyanating agents can lead to di- or tri-substituted nitriles.

-

Hydrolysis : The difluoroethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors outperform batch systems in:

Analyse Des Réactions Chimiques

Types de réactions : 1-(2,2-Difluoroéthyl)-1H-pyrazole-3-carbonitrile subit plusieurs types de réactions chimiques, notamment:

Réactions de substitution : Le groupe difluoroéthyle peut participer à des réactions de substitution nucléophile, où il est remplacé par d'autres nucléophiles.

Réactions d'oxydation et de réduction : Le composé peut subir une oxydation pour former divers dérivés oxydés ou une réduction pour donner des produits réduits.

Réactions de couplage croisé : Les réactions de couplage croisé catalysées par les métaux de transition peuvent être utilisées pour former des liaisons carbone-carbone, incorporant le groupe difluoroéthyle dans des cadres moléculaires plus grands.

Réactifs et conditions courants :

Réactifs électrophile :

Catalyseurs : Les catalyseurs de métaux de transition, tels que le palladium ou le nickel, sont souvent utilisés dans les réactions de couplage croisé.

Solvants : Les solvants courants comprennent le dichlorométhane, l'acétonitrile et le tétrahydrofurane.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés difluoroéthylés, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques.

Applications de la recherche scientifique

1-(2,2-Difluoroéthyl)-1H-pyrazole-3-carbonitrile a une large gamme d'applications de recherche scientifique:

Chimie médicinale : Le composé est utilisé dans la conception de médicaments en raison de sa capacité à moduler la lipophilie et la stabilité métabolique.

Science des matériaux : Il est utilisé dans le développement de matériaux avancés présentant des propriétés uniques, telles qu'une stabilité thermique accrue et une résistance à la dégradation.

Agrochimie : Le composé est étudié pour son utilisation potentielle dans les produits agrochimiques, notamment les pesticides et les herbicides.

Recherche biologique : Il sert d'outil pour étudier les processus biologiques et les interactions au niveau moléculaire.

Mécanisme d'action

Le mécanisme d'action de 1-(2,2-Difluoroéthyl)-1H-pyrazole-3-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe difluoroéthyle peut améliorer l'affinité de liaison et la spécificité du composé pour certaines cibles biologiques, telles que les enzymes ou les récepteurs. Cette interaction peut moduler l'activité de ces cibles, conduisant à divers effets biologiques .

Composés similaires :

Composés 2-(2,2-Difluoroéthyl)-1,3-dicarbonyl : Ces composés partagent le groupe difluoroéthyle et présentent des propriétés chimiques similaires.

1,4-Dihydroquinoléine-3-carboxylates : Ces composés contiennent également des groupes fluorés et sont utilisés dans des applications similaires.

Unicité : 1-(2,2-Difluoroéthyl)-1H-pyrazole-3-carbonitrile est unique en raison de ses caractéristiques structurales spécifiques et de la présence du cycle pyrazole, qui confère une réactivité chimique et une activité biologique distinctes

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbonitrile exhibits notable anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms. For instance, it may interfere with specific signaling pathways that are crucial for tumor growth and survival .

Antimicrobial Properties

Initial studies suggest that this compound possesses antimicrobial activity against various pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested. This property makes it a candidate for developing new antimicrobial agents .

Pesticidal Activity

The compound has been investigated as a potential pesticide due to its efficacy in controlling harmful organisms. According to patent literature, derivatives of pyrazole compounds have shown significant effectiveness against agricultural pests, making them valuable in crop protection strategies . The unique difluoroethyl group may enhance the compound's stability and effectiveness in field applications.

Versatile Synthetic Routes

Several synthetic pathways have been developed to produce 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbonitrile, allowing for modifications that could optimize yields and purities . These methods include:

- Reactions involving hydrazines : Utilizing hydrazines in combination with carbonitriles to form pyrazole derivatives.

- Multicomponent reactions : One-pot reactions that simplify the synthesis process while maintaining high yields.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity and specificity for certain biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile

- Molecular Formula : C₅H₃F₂N₃ (vs. C₇H₇F₂N₃ for the target compound)

- Key Differences : The difluoromethyl group (CF₂H) replaces the 2,2-difluoroethyl (CH₂CF₂) substituent. This reduces the molecular weight (143.10 vs. 171.15 g/mol) and alters lipophilicity. The smaller substituent may influence steric interactions in biological targets.

- Synthetic Relevance : Both compounds require fluorination steps, but the difluoroethyl group in the target compound necessitates additional carbon chain elongation .

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile

- Molecular Formula : C₁₂H₁₀FN₃ (vs. C₇H₇F₂N₃)

- Key Differences :

- A single fluorine atom in the ethyl group (vs. two fluorines in the target compound).

- Carbonitrile at position 5 (vs. position 3) and a phenyl group at position 3.

- Functional Impact : The phenyl group introduces aromatic interactions, while the fluorine count and substituent positions modulate electronic effects .

3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole

- Molecular Formula : C₆H₇F₂N₃O₃ (vs. C₇H₇F₂N₃)

- Key Differences : A difluoroethoxy group (OCH₂CF₂) replaces the carbonitrile, with additional nitro and methyl groups.

- Reactivity : The nitro group enhances electrophilicity, making this compound more reactive in substitution reactions compared to the target compound .

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride

- Molecular Formula : C₁₁H₁₂ClF₂N₃ (vs. C₇H₇F₂N₃)

- Key Differences :

- Difluoromethyl at position 5 and a 2-methylphenyl group at position 1.

- Presence of an amine hydrochloride salt.

- Biological Implications : The amine group enables hydrogen bonding, while the hydrochloride salt improves solubility .

[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol

- Molecular Formula : C₅H₇F₂N₃O (vs. C₇H₇F₂N₃)

- Key Differences : A triazole ring replaces pyrazole, with a hydroxymethyl group at position 5.

- Functional Impact : The triazole ring offers distinct hydrogen-bonding capabilities, and the hydroxyl group increases polarity .

Lipophilicity and Solubility

- The 2,2-difluoroethyl group in the target compound increases lipophilicity compared to analogues with fewer fluorines (e.g., 2-fluoroethyl in ). However, the carbonitrile group may counterbalance this by introducing polarity.

Antioxidant and Antimicrobial Activity

Activité Biologique

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile is a synthetic compound characterized by its unique structural features, including a pyrazole ring and a carbonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and agrochemical applications. The difluoroethyl group enhances the compound's lipophilicity, which may facilitate its interaction with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C6H5F2N3

- Key Functional Groups :

- Pyrazole Ring

- Carbonitrile Group (-C≡N)

- Difluoroethyl Group

The presence of the difluoroethyl group is critical as it enhances the compound's chemical properties and biological activities, making it a versatile candidate for further modifications in synthetic pathways .

The biological activity of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile is attributed to its interaction with specific molecular targets. The mechanism involves:

- Enhanced Lipophilicity : The difluoroethyl group improves the ability of the compound to cross cell membranes.

- Enzymatic Interaction : Once inside the cell, it can modulate the activity of various enzymes and receptors through hydrogen bonding and redox reactions facilitated by its nitro group .

Biological Activities

Initial studies have reported several notable biological activities associated with this compound:

- Antiviral Activity : The compound has shown potential in inhibiting viral proteases, particularly in studies focused on SARS-CoV-2 .

- Anti-inflammatory Effects : It has been evaluated for its ability to reduce pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

- Cytotoxicity : In vitro assays suggest cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A study explored the antiviral efficacy of derivatives similar to 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile against SARS-CoV-2. The most active compounds exhibited IC50 values significantly lower than established antiviral drugs, suggesting a promising lead for further development .

Case Study: Anti-inflammatory Properties

In another investigation, the compound's anti-inflammatory properties were assessed through in vivo models. Results indicated a marked decrease in inflammatory markers following treatment with the compound, comparable to standard anti-inflammatory agents like indomethacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves alkylation of a pyrazole precursor with 2,2-difluoroethyl halides. For example, cesium carbonate in acetonitrile facilitates nucleophilic substitution at the pyrazole nitrogen, as seen in analogous compounds . Reaction efficiency can be enhanced by optimizing solvent polarity, temperature (e.g., 20–50°C), and stoichiometry. Post-synthesis purification via solid-phase extraction (SPE) cartridges or flash chromatography ensures high purity. Monitoring intermediates with thin-layer chromatography (TLC) and confirming final structure via LC/MS (e.g., m/z 186 [MH+]) are critical steps .

Q. How can the structural integrity of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile be confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and fluorine coupling patterns. For crystallographic confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution . Mass spectrometry (LC/MS or HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., nitrile stretching at ~2200 cm⁻¹).

Q. What are the key stability considerations for this compound under experimental conditions?

- Methodological Answer : Stability studies should assess sensitivity to pH, temperature, and light. For example, accelerated degradation tests under acidic/basic conditions (pH 3–10) and thermal gravimetric analysis (TGA) can identify decomposition thresholds. Storage in inert atmospheres (argon) at –20°C is recommended for long-term preservation. Stability in biological buffers (e.g., PBS) should also be evaluated for pharmacological assays .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrazole core be addressed?

- Methodological Answer : Regioselectivity in pyrazole derivatives is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict preferential substitution sites. For example, electron-withdrawing groups (e.g., nitrile) direct electrophilic attacks to specific positions. Experimental validation via competitive reactions with iodine or bromine, followed by HPLC analysis, quantifies regiochemical outcomes .

Q. What strategies are effective for analyzing biological interactions of this compound with target proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) model interactions at atomic resolution. For enzymatic targets, kinetic assays (e.g., IC₅₀ determination) combined with Lineweaver-Burk plots elucidate inhibition mechanisms .

Q. How should contradictory data between computational predictions and experimental results be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or force field limitations. Validate computational models by:

- Comparing multiple software outputs (e.g., Schrödinger vs. MOE).

- Incorporating explicit solvent molecules in MD simulations.

- Repeating experimental assays under controlled conditions (e.g., fixed ionic strength).

Cross-referencing with spectroscopic data (e.g., NMR chemical shifts) resolves structural ambiguities .

Q. What advanced techniques characterize degradation pathways of this compound in environmental or biological systems?

- Methodological Answer : High-resolution mass spectrometry (LC-HRMS) identifies degradation metabolites. Isotopic labeling (e.g., ¹⁸O-water) tracks hydrolytic pathways. Ecotoxicological assessments use OECD guidelines (e.g., Test No. 308 for soil degradation). For photostability, UV-Vis irradiation coupled with HPLC quantifies photoproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.